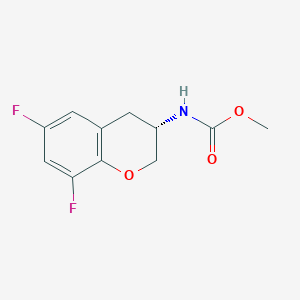
Methyl (S)-(6,8-difluorochroman-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-(6,8-difluorochroman-3-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a chroman ring substituted with two fluorine atoms at positions 6 and 8, and a carbamate group attached to the 3-position of the chroman ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-(6,8-difluorochroman-3-yl)carbamate typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Carbamate Group: The carbamate group can be introduced by reacting the chroman derivative with methyl isocyanate or by using a carbamoylation reagent such as methyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-(6,8-difluorochroman-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The fluorine atoms or the carbamate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the fluorine atoms or carbamate group.
Aplicaciones Científicas De Investigación
Methyl (S)-(6,8-difluorochroman-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (S)-(6,8-difluorochroman-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (S)-(6,8-dichlorochroman-3-yl)carbamate
- Methyl (S)-(6,8-dibromochroman-3-yl)carbamate
- Methyl (S)-(6,8-diiodochroman-3-yl)carbamate
Uniqueness
Methyl (S)-(6,8-difluorochroman-3-yl)carbamate is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased stability, lipophilicity, and bioavailability. The fluorine atoms can also affect the compound’s reactivity and interaction with biological targets, making it distinct from its halogenated analogs.
Propiedades
Fórmula molecular |
C11H11F2NO3 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
methyl N-[(3S)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]carbamate |
InChI |
InChI=1S/C11H11F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2,4,8H,3,5H2,1H3,(H,14,15)/t8-/m0/s1 |
Clave InChI |
TZCLAZJPZGHFBN-QMMMGPOBSA-N |
SMILES isomérico |
COC(=O)N[C@H]1CC2=C(C(=CC(=C2)F)F)OC1 |
SMILES canónico |
COC(=O)NC1CC2=C(C(=CC(=C2)F)F)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


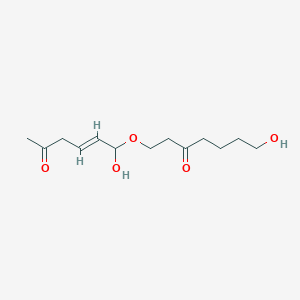

![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
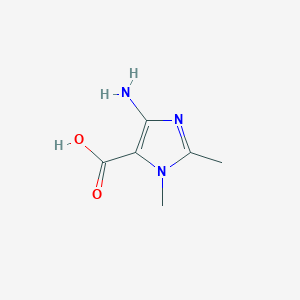
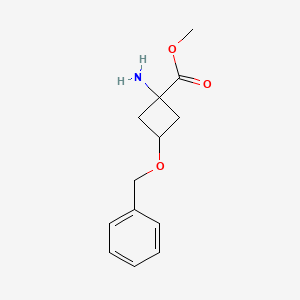

![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)
![2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12946987.png)
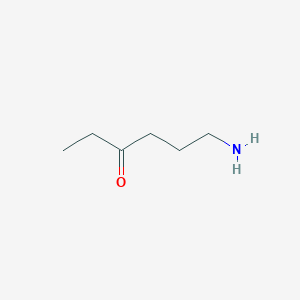
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)

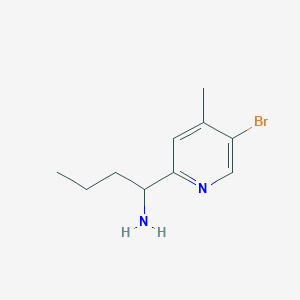
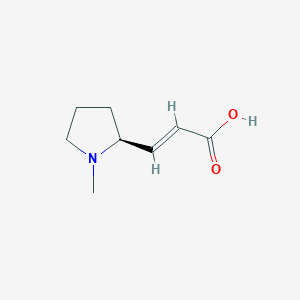
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)
